molecular formula C7H11NO2 B13977220 Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate CAS No. 50990-03-9

Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate

Cat. No.: B13977220
CAS No.: 50990-03-9
M. Wt: 141.17 g/mol
InChI Key: GLYBYWRAAVXUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate is a nitrogen-containing bicyclic ester characterized by a strained bicyclo[2.1.0]pentane framework with a bridging nitrogen atom at position 4. The latter has a molecular formula of C₈H₁₂O₂, a molecular weight of 140.18 g/mol, and an XLogP3 value of 1.6, indicating moderate lipophilicity .

Properties

CAS No.

50990-03-9

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6(5)8/h5-6H,2-4H2,1H3

InChI Key

GLYBYWRAAVXUBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2C1CC2

Origin of Product

United States

Preparation Methods

Synthesis via Alkoxycarbonyl Azides and Nitrene Insertion

A prominent method involves the photolysis or thermolysis of alkoxycarbonyl azides, such as ethyl azidoformate, to generate acylnitrenes which then undergo intramolecular insertion to form the bicyclic aziridine intermediate. This intermediate can be further modified to yield the ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate.

  • Photolysis or high-temperature thermolysis produces singlet and triplet nitrene intermediates.
  • These intermediates react to form a mixture of cis and trans aziridine isomers.
  • The method is supported by the work of Alsulami (2011), who utilized ethyl azidoformate as a nitrene precursor reacting with cyclobutene derivatives to synthesize 5-azabicyclo[2.1.0]pentane derivatives.

Cycloaddition of Azides to Alkenes

Another synthetic route involves the cycloaddition of azides to alkenes to form triazolines, which upon nitrogen elimination yield aziridines that can be converted into the bicyclic azabicyclo compounds.

  • This method allows for the formation of nitrogen-containing bicyclic structures via a controlled cycloaddition.
  • The approach was discussed in the context of 5-azabicyclo[2.1.0]pentane synthesis in the thesis by Alsulami, which highlights the formation of triazoline intermediates and subsequent nitrogen elimination.

Stepwise Thermal 2π+2π Cycloaddition of Cyclobutene Precursors

The synthesis often begins with the preparation of cyclobutene precursors such as 1-isobutenylpiperidine, which undergoes a thermal 2π+2π cycloaddition with methyl acrylate to form bicyclic intermediates.

  • The precursor 1-isobutenylpiperidine can be synthesized by refluxing isobutyraldehyde and piperidine in the presence of potassium carbonate.
  • Subsequent reaction with methyl acrylate in acetonitrile under reflux yields cyclobutene adducts.
  • This route was optimized by extending reflux times, improving yields from 55% to 78% for intermediate compounds.

Use of Ethylazidoformate as Nitrene Precursor

Ethylazidoformate is a well-known precursor to nitrenes and reacts with cyclobutene derivatives to form the bicyclic azabicyclo[2.1.0]pentane core.

  • This approach leverages the high reactivity of nitrenes to insert into strained ring systems.
  • The reaction proceeds via formation of aziridines, which rearrange to bicyclic azabicyclo compounds.
  • This method was highlighted in the thesis by Alsulami as an alternate synthetic pathway.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Range (%) Notes
Nitrene insertion from alkoxycarbonyl azides Ethyl azidoformate, cyclobutene derivatives Photolysis or thermolysis at elevated temperatures Not explicitly reported Produces cis/trans aziridine isomers; requires controlled conditions to avoid side reactions
Cycloaddition of azides to alkenes Azides, alkenes Cycloaddition followed by nitrogen elimination Not explicitly reported Forms triazoline intermediates; nitrogen elimination step critical for bicyclic formation
Thermal 2π+2π cycloaddition 1-Isobutenylpiperidine, methyl acrylate Reflux in acetonitrile with hydroquinone for 9 h 78 (for intermediate) Optimized reflux time improves yield; precursor synthesis critical for overall efficiency
Reaction of ethylazidoformate with cyclobutene Ethylazidoformate, cyclobutene derivatives Thermal or photolytic conditions Not explicitly reported Alternate pathway leveraging nitrene reactivity; requires handling of azido compounds

Research Findings and Observations

  • The synthesis of 5-azabicyclo[2.1.0]pentane derivatives is challenging due to the high ring strain and the reactivity of intermediates such as nitrenes and aziridines.
  • Optimization of reaction conditions, such as extended reflux times and controlled photolysis, significantly improves yields and purity of the target compound.
  • The use of ethyl azidoformate as a nitrene source is effective but requires careful handling due to the potential hazards of azides.
  • Cycloaddition methods provide versatile routes but may produce mixtures of stereoisomers requiring further separation.
  • The bicyclic azabicyclo[2.1.0]pentane compounds synthesized exhibit unique chemical properties attributed to their strained ring system, which may be exploited in further functionalization and application in medicinal chemistry.

Chemical Reactions Analysis

Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Ring-opening reactions: The bicyclic structure can be opened under certain conditions, leading to the formation of different products.

Scientific Research Applications

Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Bicyclo[2.1.0]pentane-5-carboxylic Acid Ethyl Ester (Non-Aza Analog)

Key Differences :

  • Structural Features : The absence of the nitrogen atom in the bicyclo framework reduces ring strain and alters electronic properties compared to the aza derivative.
  • Synthesis : Synthesized via methods involving cyclization of diazabicyclo precursors (e.g., diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate), as described by Gassman and Mansfield (2025) .
  • Applications : Used industrially as a building block for specialty chemicals, with suppliers like Chemlyte Solutions offering 99% purity grades .
Property Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate (Inferred) Bicyclo[2.1.0]pentane-5-carboxylic Acid Ethyl Ester
Molecular Formula C₇H₁₁NO₂ (estimated) C₈H₁₂O₂
Molecular Weight ~141.17 g/mol 140.18 g/mol
XLogP3 Likely <1.6 (due to polar N atom) 1.6
Synthetic Route Likely involves aza-Diels-Alder or cycloaddition Cyclization of diazabicyclo precursors

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Contrast :

  • This compound (C₈H₁₂O₂) shares the same molecular formula as the non-aza bicyclo ester but features a linear alkyne backbone with diphenyl and ethoxycarbonyloxy groups. Its crystal structure reveals extended conjugation, enhancing stability compared to strained bicyclo systems .
  • Reactivity : The alkyne moiety enables click chemistry applications, unlike the bicyclo derivatives, which are prized for rigidity.

Other C₈H₁₂O₂ Isomers ()

  • 2-Acetylcyclohexanone (CAS: 874-23-7): A cyclic ketone with a linear acetyl group, exhibiting higher polarity (PSA ~34 Ų) than bicyclo esters.
  • 2-Ethyl-3-oxo-cyclopentanecarboxaldehyde (CAS: 116511-19-4) : Combines aldehyde and ketone functionalities, offering diverse reactivity in aldol condensations.

Research Findings and Implications

  • Role of the Aza Group : The nitrogen atom in this compound likely increases polarity and hydrogen-bonding capacity, making it advantageous in drug design for improved solubility and target binding .
  • Stability Challenges : Strained bicyclo systems (e.g., bicyclo[2.1.0]pentane) are prone to ring-opening reactions, whereas aza analogs may exhibit enhanced kinetic stability due to N lone-pair delocalization.

Biological Activity

Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

1. Synthesis of this compound

The synthesis of this compound has been approached through various methods, primarily involving cycloaddition reactions and the use of azide precursors. A notable synthesis route involves the reaction of azides with bicyclo[2.1.0]pentanes, which allows for the introduction of nitrogen into the bicyclic framework, enhancing its reactivity and biological profile .

The biological activity of this compound can be attributed to its structural resemblance to naturally occurring aziridines, which are known for their antitumor properties . The bicyclic structure contributes to high strain energy, facilitating reactions that can lead to biological effects such as enzyme inhibition.

2.2 Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, naturally occurring aziridines like mitomycin C have been shown to be effective in clinical chemotherapy . this compound may exhibit similar mechanisms by interacting with DNA or inhibiting critical enzymes involved in tumor proliferation.

2.3 Antimicrobial Properties

In vitro studies have demonstrated that derivatives of bicyclic compounds can possess antimicrobial activities against various pathogens, including Mycobacterium species . The ability of this compound to inhibit bacterial growth could be explored further in future studies.

3.1 Study on Antitumor Activity

A study conducted on structurally related compounds revealed that aziridine derivatives could inhibit specific enzymes critical for cancer cell survival, suggesting a potential therapeutic application for this compound in oncology .

CompoundActivity TypeTargetReference
Mitomycin CAntitumorDNA
This compoundAntimicrobialMycobacterium

3.2 Enzyme Inhibition Studies

Further investigations have shown that bicyclic compounds can act as inhibitors for various enzymes, including those involved in amino acid metabolism . This positions this compound as a candidate for drug development targeting metabolic pathways.

4. Conclusion

This compound presents a promising avenue for research in medicinal chemistry due to its unique structural properties and potential biological activities, particularly in cancer treatment and antimicrobial applications. Continued exploration into its synthesis and biological mechanisms will be crucial for understanding its full therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclic carboxylates like this compound typically involves cycloaddition or ring-closing strategies. For example, analogous compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) are synthesized via stereoselective cyclopropanation using transition-metal catalysts or photochemical methods . Optimization requires monitoring temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Kinetic studies using HPLC or GC-MS can identify intermediates and side products. Precedents in benzoxazole synthesis (e.g., refluxing with aryl acids) suggest prolonged reaction times (15+ hours) may improve yields in similar strained systems .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester functionality. Compare chemical shifts with PubChem data for related oxabicyclo compounds (e.g., δ ~4.2 ppm for ester -OCH₂CH₃) .
  • HPLC-MS : Quantify purity (>95% recommended) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (e.g., C₈H₁₁NO₃ for ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) .

Advanced: What crystallographic methods are suitable for resolving the 3D structure of this bicyclic system?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is ideal. For similar compounds (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate), crystals grown via slow evaporation in ethyl acetate/hexane mixtures provided high-resolution data (CCDC: 1901024). Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution. Disordered solvent molecules require SQUEEZE refinement .

Advanced: How can computational modeling predict the reactivity or stability of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and bond angles. Compare with experimental data (e.g., InChI key from PubChem) .
  • MD Simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to evaluate hydrolytic stability of the ester group.
  • NBO Analysis : Identify hyperconjugative interactions stabilizing the azabicyclo framework .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential irritant properties (similar to adamantane-carboxylic acid derivatives) .
  • Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers investigate the biological activity of this compound in vitro?

Answer:

  • Target Screening : Use fluorescence polarization assays or SPR to test binding affinity toward enzymes (e.g., proteases, kinases). Pharmacopeial standards for azabicyclo compounds suggest testing β-lactamase inhibition .
  • Cytotoxicity : Treat mammalian cell lines (HEK293, HeLa) with 1–100 µM concentrations and assess viability via MTT assays .

Advanced: What analytical methods resolve contradictions in reported spectral data for bicyclic carboxylates?

Answer:

  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR spectra across literature. For example, ester C=O stretches typically appear at ~1720 cm⁻¹ .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environment in azabicyclo systems .
  • Collaborative Studies : Share raw data (e.g., FID files) via platforms like Zenodo for peer validation .

Advanced: How can regioselectivity be controlled during functionalization of the bicyclic core?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .
  • Metal Catalysis : Use Pd(0) or Rh(I) catalysts for site-selective cross-coupling (e.g., Suzuki reactions at bridgehead positions) .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:
Store at -20°C in amber vials under argon. Avoid moisture (use molecular sieves) and light exposure. Purity degradation can be monitored via monthly HPLC checks (retention time shifts indicate decomposition) .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclopropanation steps .
  • DoE Optimization : Use factorial designs to test variables (temperature, catalyst ratio, solvent volume) and model interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.